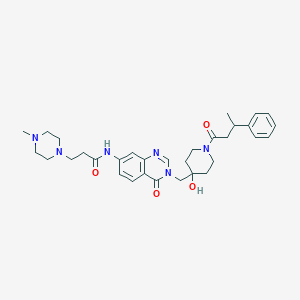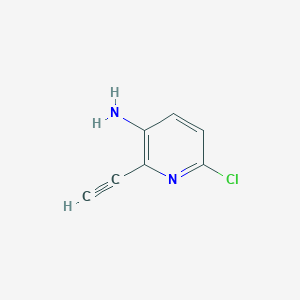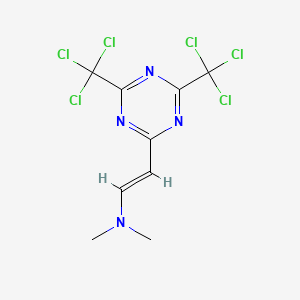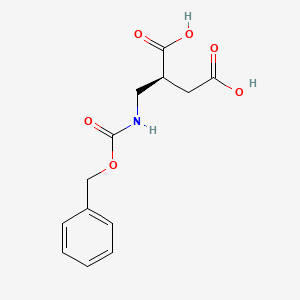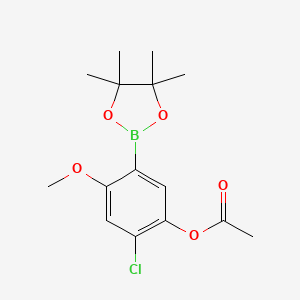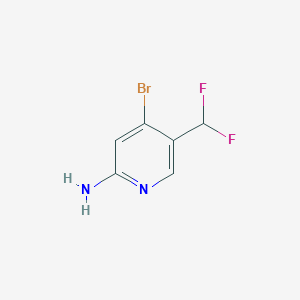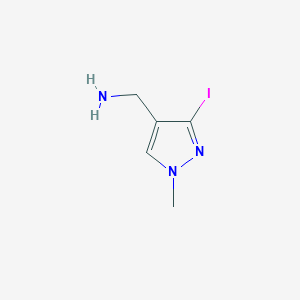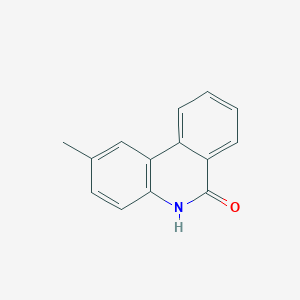
2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound with the molecular formula C12H6Cl2F3N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the chlorination of 4-(trifluoromethyl)aniline followed by cyclization. One common method includes the diazotization of p-trifluoromethylaniline, followed by a reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting compound undergoes chlorination and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to purify the final product .
化学反应分析
Types of Reactions
2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups enhances its reactivity and binding affinity to various biological targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 2,6-Dichloro-4-(trifluoromethyl)phenyl pyrazole
Uniqueness
2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher reactivity or different biological activities, making it valuable for specific applications .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H6Cl2F3N |
|---|---|
分子量 |
292.08 g/mol |
IUPAC 名称 |
2,6-dichloro-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H6Cl2F3N/c13-10-5-8(6-11(14)18-10)7-1-3-9(4-2-7)12(15,16)17/h1-6H |
InChI 键 |
JGZUOSOSXXULSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


